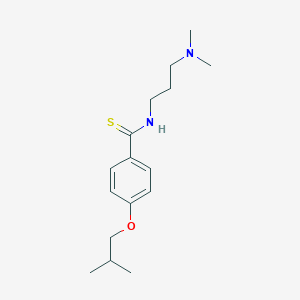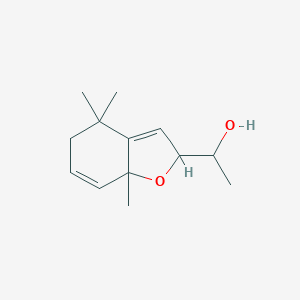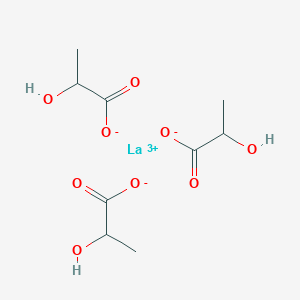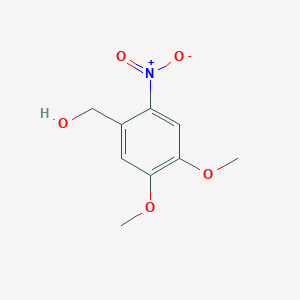
4,5-Diméthoxy-2-nitrobenzyle alcool
Vue d'ensemble
Description
4,5-Dimethoxy-2-nitrobenzyl alcohol (DMNB) is a nitrobenzyl alcohol compound with a molecular weight of 189.16 g/mol. It is a colorless, slightly viscous liquid with a characteristic odor. DMNB is an important intermediate in organic synthesis and has a wide range of applications in the pharmaceutical, chemical and food industries. It is also used as an analytical reagent and in the production of polymers. DMNB has a variety of biological activities, and its mechanism of action is being investigated in the scientific community.
Applications De Recherche Scientifique
Groupes protecteurs photolabiles en synthèse organique
4,5-Diméthoxy-2-nitrobenzyle alcool: est largement utilisé comme groupe protecteur photolabile en synthèse organique . Les groupes protecteurs sont essentiels en synthèse pour empêcher les sites réactifs de participer à des réactions secondaires indésirables. Ce composé, en particulier, offre l'avantage d'être éliminé par la lumière (photolyse), ce qui peut être un processus très doux et sélectif. Ceci est particulièrement utile dans la synthèse de molécules complexes où les conditions de déprotection traditionnelles pourraient perturber d'autres fonctionnalités sensibles.
Protection des alcools
Dans le domaine de la chimie, la protection d'un groupe alcool est une stratégie courante pour augmenter la stabilité de la molécule ou pour orienter le chemin réactionnel This compound sert de réactif pour la protection des alcools sous forme d'éthers . Ces formes protégées peuvent être clivées par photolyse, ce qui implique un réarrangement intramoléculaire en dérivés d'o-nitrosobenzaldéhyde, qui sont ensuite facilement hydrolysés.
Intermédiaire pharmaceutique
Ce composé est également utilisé comme intermédiaire dans la recherche et le développement pharmaceutiques . En tant qu'intermédiaire, il peut être transformé en diverses molécules pharmacologiquement actives, jouant un rôle crucial dans la création de nouveaux médicaments et thérapies.
Études photochimiques
Les propriétés uniques de This compound le rendent adapté aux études photochimiques . Les chercheurs peuvent explorer les mécanismes de la photolyse et le comportement des molécules sous l'influence de la lumière, ce qui est fondamental pour comprendre les réactions photochimiques en chimie organique et dans les systèmes biologiques.
Sciences des matériaux
Dans les sciences des matériaux, This compound peut être utilisé pour créer des matériaux sensibles à la lumière . Ces matériaux ont des applications dans diverses technologies, notamment les capteurs, le stockage de données et les commutateurs activés par la lumière, où une exposition contrôlée à la lumière peut déclencher un changement dans les propriétés du matériau ou déclencher une réaction chimique.
Orientations Futures
Caged compounds like 4,5-Dimethoxy-2-nitrobenzyl alcohol are light-sensitive probes that functionally encapsulate biomolecules in an inactive form. Irradiation liberates the trapped molecule, permitting targeted perturbation of a biological process. This technology is being used in conjunction with other technologies (for example, patch clamp and/or genetics), making the light beam a uniquely powerful tool to stimulate a selected biological target in space or time .
Mécanisme D'action
Target of Action
4,5-Dimethoxy-2-nitrobenzyl alcohol is primarily used as a reagent for the protection of alcohols . It acts as a photolabile protecting group, which means it can protect functional groups in chemical reactions from unwanted reactions .
Mode of Action
The compound interacts with its targets (alcohols) by forming ethers . These ethers can be cleaved by photolysis, a process involving the absorption of light and subsequent breaking of a chemical bond . This results in intramolecular rearrangement to derivatives of o-nitrosobenzaldehyde .
Biochemical Pathways
The biochemical pathway primarily involves the formation and cleavage of ethers. Upon exposure to light, the compound undergoes photolysis, leading to the cleavage of the ether bond and the release of the protected alcohol . This process allows for the selective protection and deprotection of alcohols in complex organic synthesis .
Result of Action
The primary result of the action of 4,5-Dimethoxy-2-nitrobenzyl alcohol is the protection of alcohols in chemical reactions . By forming a photolabile ether bond with the alcohol, it prevents unwanted reactions from occurring . Upon exposure to light, the ether bond is cleaved, releasing the protected alcohol .
Action Environment
The action of 4,5-Dimethoxy-2-nitrobenzyl alcohol is influenced by environmental factors such as light and temperature. Light is necessary for the photolysis process, which cleaves the ether bond and releases the protected alcohol . The stability and efficacy of the compound may also be affected by the pH and temperature of the reaction environment.
Analyse Biochimique
Biochemical Properties
It has been reported to be one of the oxidation products of veratryl (3,4-dimethoxybenzyl) alcohol by lignin peroxidase .
Molecular Mechanism
It is known to be involved in the synthesis of photolabile monomers , but the exact mechanism of action, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, is yet to be determined.
Propriétés
IUPAC Name |
(4,5-dimethoxy-2-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c1-14-8-3-6(5-11)7(10(12)13)4-9(8)15-2/h3-4,11H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSCOJBVYHQOFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CO)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50144044 | |
| Record name | 6-Nitroveratryl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50144044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS] | |
| Record name | 6-Nitroveratryl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19981 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
1016-58-6 | |
| Record name | 4,5-Dimethoxy-2-nitrobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1016-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nitroveratryl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001016586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Nitroveratryl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50144044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-nitroveratryl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.552 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism behind the photoresponsive color change observed in polydiacetylene (PDA) molecules incorporating 4,5-Dimethoxy-2-nitrobenzyl alcohol?
A1: 4,5-Dimethoxy-2-nitrobenzyl alcohol acts as a photocleavable moiety within the PDA structure []. Upon irradiation with 365 nm UV light, the 4,5-Dimethoxy-2-nitrobenzyl group undergoes cleavage. This cleavage disrupts the ordered packing of the PDA molecules, leading to a transition from a blue to red color and the development of red fluorescence. Essentially, the photocleavage event induces steric disorder, altering the conjugated backbone of the PDA and thus its optical properties [].
Q2: How does the presence of the 4,5-dimethoxy groups influence the photochemical behavior of 4,5-Dimethoxy-2-nitrobenzyl alcohol compared to 2-nitrobenzyl alcohol?
A2: Studies using time-resolved UV-vis spectroscopy reveal that the 4,5-dimethoxy groups in 4,5-Dimethoxy-2-nitrobenzyl alcohol cause a red shift in its absorption spectrum compared to 2-nitrobenzyl alcohol []. This red shift suggests an electronic interaction between the dimethoxy substituents and the nitrobenzyl moiety, influencing the compound's excited state properties. Additionally, a triplet state with charge-transfer (CT) character was detected in 4,5-Dimethoxy-2-nitrobenzyl alcohol after laser excitation, which was absent in the parent 2-nitrobenzyl alcohol []. This difference in excited state behavior can influence the compound's reactivity and photoconversion pathways.
Q3: Can 4,5-Dimethoxy-2-nitrobenzyl alcohol be utilized in controlled drug delivery systems, and if so, how?
A3: Research indicates that 4,5-Dimethoxy-2-nitrobenzyl alcohol holds promise as a photocleavable component in drug delivery systems []. A study incorporated this compound into a poly(trimethylene carbonate) copolymer. This copolymer formed stable nanoparticles that encapsulated the photosensitizer temoporfin []. Upon UV irradiation, the 4,5-Dimethoxy-2-nitrobenzyl groups within the nanoparticles cleaved, leading to particle degradation and controlled release of the encapsulated temoporfin []. This approach offers a potential strategy for targeted photodynamic therapy.
Q4: What are the implications of the lignin peroxidase-mediated nitration of veratryl alcohol (3,4-dimethoxybenzyl alcohol) for understanding the enzyme's mechanism?
A4: The study using lignin peroxidase (LiP) and tetranitromethane (TNM) to nitrate veratryl alcohol provides insights into the enzyme's oxidative mechanism []. The formation of 4,5-dimethoxy-2-nitrobenzyl alcohol as one of the products, alongside veratraldehyde and 3,4-dimethoxy-nitrobenzene, supports the involvement of radical species in LiP catalysis []. Specifically, the results suggest that LiP initially oxidizes veratryl alcohol to its cation radical, which can then undergo different pathways, including reaction with nitrogen dioxide radicals generated from TNM, ultimately leading to the observed nitrated product [].
Q5: Can 4,5-Dimethoxy-2-nitrobenzyl alcohol be used for photoinduced peptide release?
A5: Yes, research has demonstrated the use of 4,5-Dimethoxy-2-nitrobenzyl alcohol as a photolabile protecting group for peptide release []. By attaching the compound to amino acids like histidine and aspartate, researchers achieved light-triggered cleavage and subsequent release of the amino acids or even short peptides []. This approach relies on the photoconversion of the nitrobenzyl group to its nitroso form, triggering a cascade that ultimately cleaves the bond connecting it to the peptide []. This method shows promise for applications requiring controlled and localized delivery of bioactive peptides.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



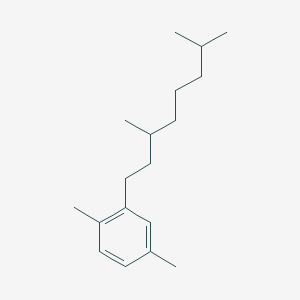
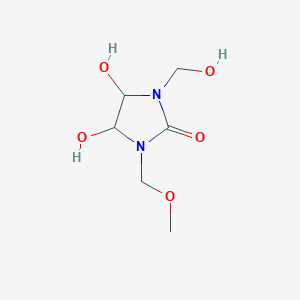
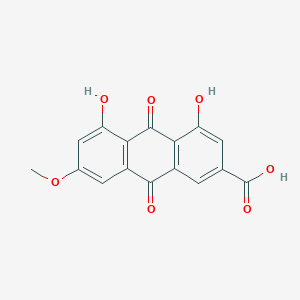
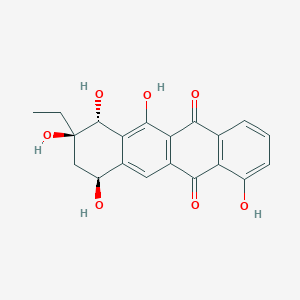

![2-Methylbenzo[a]pyrene](/img/structure/B91775.png)
